molecular formula C26H26N6OS B2455573 N-(4-butylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide CAS No. 1223999-68-5

N-(4-butylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide

Cat. No. B2455573
CAS RN: 1223999-68-5
M. Wt: 470.6
InChI Key: MIJPWVGOOLKCEB-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide is a useful research compound. Its molecular formula is C26H26N6OS and its molecular weight is 470.6. The purity is usually 95%.
BenchChem offers high-quality N-(4-butylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research on heterocyclic compounds incorporating thiadiazole, pyrazole, and triazole moieties has shown significant biological activities. For instance, compounds synthesized from precursors similar to the subject molecule have demonstrated potent insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Such studies highlight the potential of these compounds in developing new agrochemical agents.

Antimicrobial and Antifungal Applications

Novel thiazole derivatives synthesized by incorporating pyrazole moieties have been found to exhibit significant antimicrobial and antifungal activities (Saravanan et al., 2010). This suggests that compounds with similar structural features might be explored for their efficacy in combating microbial and fungal infections, contributing to the development of new pharmaceuticals.

Antitumor and Antioxidant Properties

The incorporation of triazolo and pyrazolo scaffolds into compounds has been associated with anticancer and antioxidant activities. For example, a series of triazolo-thiadiazoles demonstrated promising in vitro anticoronavirus and antitumoral activity, indicating their potential as therapeutic agents against viral infections and cancer (Jilloju et al., 2021). Similarly, other synthesized heterocyclic compounds have shown potent antioxidant and anticancer effects, which could lead to the development of new treatments for oxidative stress-related diseases and malignancies (Sunil et al., 2010).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-butylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine, which is then converted to the second intermediate, 2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetic acid. The final product is then obtained by coupling the second intermediate with 4-butylaniline.", "Starting Materials": [ "4-methylphenylhydrazine", "4-nitrophenylhydrazine", "Butylbromide", "Sodium hydride", "Sodium borohydride", "Acetic anhydride", "Thionyl chloride", "4-butylaniline" ], "Reaction": [ "Step 1: Synthesis of 9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "a. React 4-methylphenylhydrazine with 4-nitrophenylhydrazine in the presence of sodium hydride to obtain 9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine.", "Step 2: Synthesis of 2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetic acid", "a. React 9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine with thionyl chloride to obtain 9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl chloride.", "b. React 9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl chloride with sodium borohydride to obtain 2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}ethanol.", "c. React 2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}ethanol with acetic anhydride to obtain 2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetic acid.", "Step 3: Synthesis of N-(4-butylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide", "a. React 2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetic acid with 4-butylaniline in the presence of butylbromide to obtain N-(4-butylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide." ] }

CAS RN

1223999-68-5

Product Name

N-(4-butylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide

Molecular Formula

C26H26N6OS

Molecular Weight

470.6

IUPAC Name

N-(4-butylphenyl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H26N6OS/c1-3-4-5-19-8-12-21(13-9-19)27-24(33)17-34-26-29-28-25-23-16-22(20-10-6-18(2)7-11-20)30-32(23)15-14-31(25)26/h6-16H,3-5,17H2,1-2H3,(H,27,33)

InChI Key

MIJPWVGOOLKCEB-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)C

solubility

not available

Origin of Product

United States

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